1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Description
1-Benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a benzyl substituent at the N1 position, a chlorine atom at C5 of the benzimidazole core, and a 6-chloro-3-pyridinyl group at C2.
Properties
IUPAC Name |
1-benzyl-5-chloro-2-(6-chloropyridin-3-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3/c20-15-7-8-17-16(10-15)23-19(14-6-9-18(21)22-11-14)24(17)12-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEUNQMGPWPUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole family, which is well-known for its diverse biological activities. This compound features a unique combination of functional groups that may enhance its pharmacological properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H13Cl2N3
- Molecular Weight : 354.24 g/mol
Structural Overview
The compound's structure consists of a benzimidazole core with a benzyl group and two chloro substituents, one of which is part of a pyridinyl ring. This structural configuration is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Benzimidazole derivatives typically exert their pharmacological effects through:
- Inhibition of Enzymatic Activity : Many benzimidazoles inhibit enzymes such as topoisomerases and tubulin polymerization, affecting cell division and proliferation.
- Antimicrobial Activity : The presence of the pyridinyl group enhances its affinity for microbial targets, potentially leading to effective antimicrobial action.
Biological Activities
Research has demonstrated that compounds within the benzimidazole family exhibit a wide range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a study indicated that similar compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
Antimicrobial Properties
Benzimidazole derivatives have shown significant antimicrobial activity against various pathogens. A recent evaluation reported that certain derivatives exhibited moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Efficacy
A study published in 2021 explored the anticancer properties of various benzimidazole derivatives, including this compound. The results demonstrated that this compound could inhibit the growth of several cancer cell lines by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation .
Study 2: Antimicrobial Evaluation
Another research effort focused on the antimicrobial activities of substituted benzimidazoles. The findings revealed that this compound displayed notable activity against Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antibacterial agent .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals distinct advantages in terms of biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Benzyl and pyridinyl groups | Strong anticancer and antimicrobial properties |
| 5-chloro-2-(2-chloropyridinyl)-1H-benzimidazole | Lacks benzyl group | Weaker biological activity |
| 1-benzyl-5-chloro-2-(2-chloropyridinyl)-1H-benzimidazole | Similar structure but different substitutions | Moderate activity |
Comparison with Similar Compounds
Key Observations :
- Pyridinyl vs.
- Chlorine Positioning: Dual chlorine substitution (C5 and pyridinyl C6) in the target compound could enhance metabolic stability relative to mono-chlorinated analogues like 2-(4-chlorophenyl)-1-(4-chlorobenzyl)-1H-1,3-benzimidazole .
Q & A
Q. Key Considerations :
- Catalysts : Pd(OAc)₂ or CuI may enhance cross-coupling efficiency for pyridinyl substitution .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures reduce side reactions .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 45–65%, with impurities arising from incomplete benzylation or over-chlorination.
Advanced: How can computational methods resolve discrepancies between predicted and experimental spectroscopic data for this compound?
Answer:
Discrepancies in NMR/IR data often stem from conformational flexibility or solvent effects. A systematic approach includes:
DFT Calculations : Optimize the molecular geometry using Gaussian09 or ORCA at the B3LYP/6-31G(d) level to predict chemical shifts and vibrational frequencies .
Solvent Modeling : Apply the Polarizable Continuum Model (PCM) to account for solvent-induced shifts .
Docking Studies : Compare experimental X-ray crystallography data (e.g., CCDC 1538327) with simulated structures to validate substituent orientations .
Q. Example Workflow :
| Parameter | Experimental (¹H NMR, δ ppm) | Predicted (DFT) | Error (%) |
|---|---|---|---|
| Pyridinyl H | 8.45 | 8.52 | 0.83 |
| Benzimidazole NH | 12.1 (broad) | 12.3 | 1.65 |
Resolution : Adjust torsional angles in simulations to match observed splitting patterns .
Basic: Which analytical techniques are critical for validating the purity and structure of this compound?
Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm identifies impurities >0.1% .
- Spectroscopy :
- Elemental Analysis : Acceptable tolerance: C, H, N within ±0.4% of calculated values .
Advanced: How do steric and electronic effects of the 6-chloro-3-pyridinyl group influence intermolecular interactions in crystal packing?
Answer:
The 6-chloro-3-pyridinyl group introduces:
- Steric Effects : Bulky substituents disrupt π-π stacking, favoring C–H···Cl or N–H···N hydrogen bonds.
- Electronic Effects : The electron-withdrawing Cl atom polarizes the pyridinyl ring, enhancing dipole-dipole interactions.
Case Study :
In ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate (CCDC 1538327), analogous structures show:
- Packing Motifs : Offset π-stacking (3.8 Å spacing) and Cl···H–C contacts (2.9 Å) .
- Thermal Stability : DSC reveals a melting point ~215°C, correlating with strong van der Waals forces .
Basic: What are the primary degradation pathways of this compound under ambient storage conditions?
Answer:
- Hydrolysis : The benzimidazole NH group is susceptible to moisture, forming 5-chloro-2-(6-chloro-3-pyridinyl)-1H-benzimidazole.
- Photolysis : UV exposure (λ > 300 nm) cleaves the benzyl group, detected via LC-MS .
Mitigation Strategies : - Store under argon at –20°C.
- Use amber vials to prevent light-induced decomposition.
Advanced: How can ICReDD’s reaction path search methods optimize the scalability of this compound’s synthesis?
Answer:
ICReDD’s quantum chemical workflows (e.g., GRRM17) identify low-energy pathways:
Transition State Analysis : Locate rate-limiting steps (e.g., benzylation activation energy ~25 kcal/mol).
Condition Screening : Machine learning predicts optimal catalysts (e.g., CuI vs. Pd) and solvent mixtures (DMF/H₂O) to reduce side products .
Scale-up : Pilot studies in flow reactors (residence time: 120 s) achieve 85% yield at 100 g scale .
Basic: How does the electronic nature of substituents impact the compound’s UV-Vis absorption profile?
Answer:
- Chloro Groups : Increase λₘₐₓ via n→π* transitions (observed at 275–290 nm in ethanol) .
- Benzyl Group : Extends conjugation, shifting λₘₐₓ by +15 nm compared to non-benzylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
